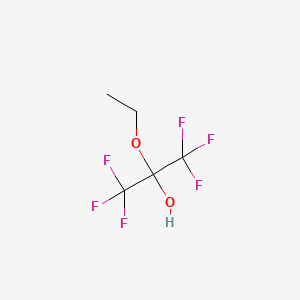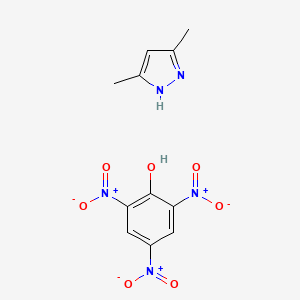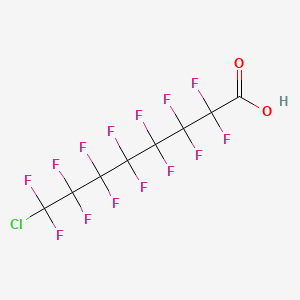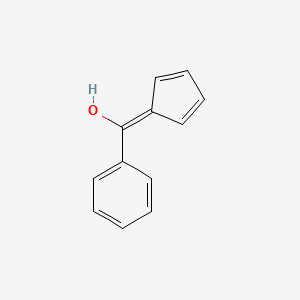![molecular formula C25H30N4O4S B14749064 Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinazoline core, a dihydroisoquinoline moiety, and a piperazine sulfonyl group.
准备方法
The synthesis of quinazoline derivatives typically involves multi-step reactions. One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with amides to form quinazolinones . For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with an appropriate amide.
Introduction of the dihydroisoquinoline moiety: This step may involve a cyclization reaction.
Attachment of the piperazine sulfonyl group: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazoline core.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
Quinazoline derivatives, including the compound , undergo various chemical reactions:
Oxidation: Quinazolines can be oxidized to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of quinazolines can lead to the formation of dihydroquinazolines. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinones, while reduction produces dihydroquinazolines.
科学研究应用
Quinazoline derivatives have a wide range of applications in scientific research:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets. For instance, some quinazoline compounds inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells.
相似化合物的比较
Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer quinazoline derivative that inhibits EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of the compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
属性
分子式 |
C25H30N4O4S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
6,7-dimethoxy-4-[8-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline |
InChI |
InChI=1S/C25H30N4O4S/c1-17-7-11-29(12-8-17)34(30,31)24-6-4-5-18-9-10-28(15-20(18)24)25-19-13-22(32-2)23(33-3)14-21(19)26-16-27-25/h4-6,13-14,16-17H,7-12,15H2,1-3H3 |
InChI 键 |
VECVGKRRYOTPRU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C4=NC=NC5=CC(=C(C=C54)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


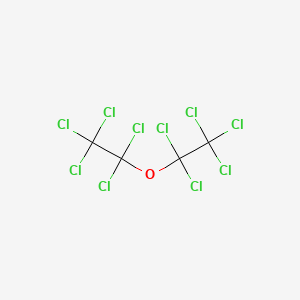
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)


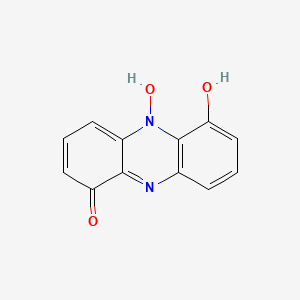
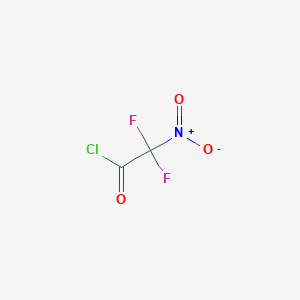
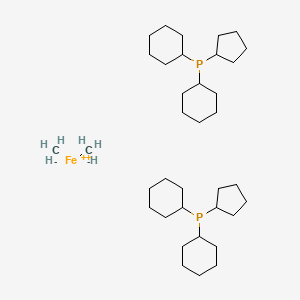

![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
